

Technical Support Center: Total Synthesis of JBIR-22

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Compound of Interest

Compound Name: JBIR-22

Cat. No.: B15582272

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Welcome to the technical support center for the total synthesis of **JBIR-22**. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this complex natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a realistic overall yield for the total synthesis of **JBIR-22**?

A1: Reported total syntheses of **JBIR-22** diastereomers have achieved overall yields in the range of 10-11.5%. Specifically, two diastereomers were synthesized in ten steps with overall yields of 10.1% and 11.3%, respectively, starting from cyclohexene.^{[1][2]} An alternative approach using a late-stage Diels-Alder reaction has also been reported to be achieved in 8 steps from pyruvate.^{[3][4]}

Q2: I am experiencing low yields in the synthesis of the 4,4-disubstituted glutamic acid fragment. What are the common challenges?

A2: The synthesis of the unnatural 4,4-disubstituted glutamic acid unit is a known challenge in the total synthesis of **JBIR-22** and related natural products.^{[1][2][5]} A key step involves the condensation of (RS)-tert-butanefluoramide with ethyl pyruvate. Initial attempts using reported

conditions may result in yields as low as 30%, with the major product being an undesired lactone.^{[1][2]}

Q3: How can I improve the yield of the condensation reaction to form the key N-sulfinyl imine intermediate?

A3: Optimization of the reaction conditions is crucial. The formation of a lactone byproduct likely occurs through an in-situ $\text{Ti}(\text{OEt})_4$ -catalyzed aldol reaction followed by lactonization.^[2] By carefully controlling the reaction conditions, the yield of the desired N-sulfinyl imine (intermediate 7 in some reported syntheses) can be significantly improved to around 60%.^{[1][2]} Refer to the detailed experimental protocol for the optimized conditions.

Q4: My Diels-Alder reaction for the decalin core construction is not proceeding efficiently or with the desired stereoselectivity. What should I consider?

A4: A late-stage intramolecular Diels-Alder (IMDA) reaction has been explored for the synthesis of the decalin core of **JBIR-22**. This reaction can be sensitive to reaction conditions.

Microwave-assisted conditions have been shown to facilitate the cyclization. It is important to note that this reaction may produce a mixture of diastereomers. For instance, a thermal IMDA reaction has been reported to yield a roughly 1:1 mixture of two endo diastereomers.^[3]

Catalysis with a Mg-bisoxazoline ligand has been investigated to improve diastereoselectivity, though with limited success.^[3]

Quantitative Data Summary

The following tables summarize the reported yields for key steps in the total synthesis of **JBIR-22**.

Table 1: Overall Yields of **JBIR-22** Diastereomers

Diastereomer	Longest Linear Sequence (Steps)	Overall Yield (%)	Reference
2a	10	10.1	^{[1][2]}
2b	10	11.3	^{[1][2]}

Table 2: Selected Individual Step Yields

Reaction Step	Product	Yield (%)	Notes	Reference
Condensation of (RS)-tert-butanefulfonamide with ethyl pyruvate	Intermediate 7	30 (unoptimized)	Major byproduct is lactone 13.	[1][2]
Optimized Condensation	Intermediate 7	60	Optimized conditions minimize byproduct formation.	[1][2]
N-methylation of lactone 14	Intermediate 15	High	Specific yield not quantified but described as "high".	[1][2]
Coupling of fragment 12 with thioacetate derivative	Intermediates 25a/25b	84-89	Silver trifluoroacetate mediated coupling.	[1][2]
Final cyclization and hydrolysis	Diastereomers 2a/2b	71-74 (over 2 steps)	Base-mediated cyclization followed by hydrolysis.	[1][2]

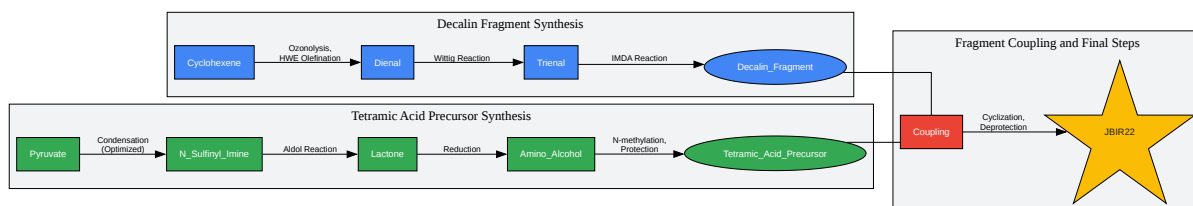
Key Experimental Protocols

Optimized Synthesis of N-sulfinyl imine intermediate (7)

This protocol is based on the optimization of the condensation reaction to minimize lactone byproduct formation.

- To a solution of (RS)-tert-butanefulfonamide in an appropriate aprotic solvent (e.g., THF) at 0 °C, add the dehydrating agent (e.g., MgSO₄) and a Lewis acid catalyst (e.g., Ti(OEt)₄) under an inert atmosphere.
- Add ethyl pyruvate dropwise to the cooled solution.
- Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.
- Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to afford the desired N-sulfinyl imine in approximately 60% yield.

Visualizations



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Caption: Convergent total synthesis workflow for **JBIR-22**.

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Caption: Troubleshooting logic for a key low-yield step.

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